molecular formula C26H28N2O3S B2857912 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 954679-75-5

4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No. B2857912
CAS RN: 954679-75-5
M. Wt: 448.58
InChI Key: WCERGJPIRMUDJZ-UHFFFAOYSA-N
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Description

The compound “4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzamide group, a propyl group, a tosyl group, and a tetrahydroisoquinoline group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and tosyl groups are aromatic, while the tetrahydroisoquinoline group is a heterocyclic compound containing a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make it relatively stable and possibly planar. The amide group could participate in hydrogen bonding, which could influence its solubility .

Scientific Research Applications

Sigma Receptor Ligands for Tumor Diagnosis

The study by Abate et al. (2011) explored arylamides hybrids, including compounds similar to 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, as sigma-2 receptor ligands for developing PET radiotracers for tumor diagnosis. These compounds demonstrated high selectivity and affinity for sigma-2 receptors, indicating their potential in tumor imaging, particularly in tumors overexpressing P-glycoprotein (P-gp) (Abate et al., 2011).

Antipsychotic Agents Development

Norman et al. (1996) evaluated heterocyclic analogs, structurally related to 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, for their potential as antipsychotic agents. These compounds showed promising in vitro binding to dopamine D2 and serotonin 5-HT2 receptors, and in vivo antagonism of the apomorphine-induced climbing response in mice, indicating potential therapeutic benefits in psychiatric disorders (Norman et al., 1996).

Cytotoxicity, Anti-inflammatory, and Psychotropic Activity

Zablotskaya et al. (2013) synthesized and evaluated a series of new N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides derivatives, exhibiting sedative, anti-inflammatory, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. These findings suggest the versatility of these compounds in developing new therapeutic agents with multifaceted biological activities (Zablotskaya et al., 2013).

Synthesis of Fluorinated Heterocycles

Wu et al. (2017) reported on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation of arenes/alkenes, including structures akin to 4-propyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide. These heterocycles play a crucial role in pharmaceutical and agrochemical industries, demonstrating the compound's utility in creating novel fluorinated molecules with potential biological applications (Wu et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through experimental studies .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, investigating its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-3-4-20-7-9-22(10-8-20)26(29)27-24-12-11-21-15-16-28(18-23(21)17-24)32(30,31)25-13-5-19(2)6-14-25/h5-14,17H,3-4,15-16,18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCERGJPIRMUDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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